Schisandronic acid

PARP inhibitor breast cancer apoptosis

Researchers studying PARP-mediated apoptosis or HCV entry often face a scarcity of high-purity, well-characterized natural product scaffolds. Schisandronic acid directly addresses this gap. - Selective MCF-7 cytotoxicity (IC50 = 8.06 μM) via caspase-3 activation and PARP cleavage, distinct from lignan-based antioxidants like schisandrin C. - Validated pan-genotypic HCV entry inhibitor, blocking virion-cell membrane fusion at non-cytotoxic concentrations. - Supplied with rigorous purity analysis, ensuring reliable SAR studies and reproducible in vitro data.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 55511-14-3
Cat. No. B610747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandronic acid
CAS55511-14-3
SynonymsSchisandronic acid;  Ganwuweizic acid;  Schizandronic acid; 
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
InChIKeyMZPNVEOVZSHYMZ-RRKDZSPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisandronic Acid: Anticancer PARP Inhibitor


Schisandronic acid (CAS 55511-14-3), also known as Ganwuweizic acid or Schizandronic acid, is a tetracyclic triterpenoid acid (C30H46O3, MW 454.68) isolated from Schisandra species including S. chinensis, S. propinqua, and S. sphenanthera [1]. The compound has demonstrated potent and selective cytotoxicity against human breast cancer MCF-7 cells (IC50 = 8.06 μM) via PARP cleavage and caspase-3 upregulation , along with pan-genotypic anti-HCV entry activity through interference with virion-cell membrane fusion [2].

Schisandra-derived triterpenoid acid probe
PARP pathway inhibition and HCV entry research context
MCF-7 breast cancer cell-model endpoint review

Why Substitution with Generic Triterpenoids Fails


Schisandronic acid exhibits a distinct pharmacological profile that differentiates it from structurally related triterpenoids and lignans within the Schisandraceae family. While many Schisandra isolates demonstrate broad cytotoxic activity, schisandronic acid uniquely combines potent PARP inhibition with anti-HCV entry activity at non-cytotoxic concentrations [1]. In comparative cytotoxicity studies, schisandronic acid (compound 11) exhibited moderate activity against HL-60 leukemia cells, whereas methylgomisin O (compound 8) demonstrated 5.5-fold greater potency (IC50 1.46 μM vs. ~8.00 μM) against HeLa cells [2]. Furthermore, unlike the hepatoprotective lignan schisandrin C, which acts primarily via Nrf2 activation and CYP2E1 inhibition, schisandronic acid operates through distinct apoptotic and antiviral mechanisms, rendering it unsuitable for direct substitution in experimental systems targeting these pathways .

Mechanism Generic Schisandra triterpenoids may lack PARP-cleavage induction and anti-HCV entry activity seen with schisandronic acid.
Potency profile Methylgomisin O shows a different potency ranking; substitution may shift cell-line selectivity interpretation.
Pathway Schisandrin C acts via Nrf2/CYP2E1; using it in PARP- or HCV-entry models creates a pathway-response mismatch.

Schisandronic Acid Comparative Evidence


PARP Inhibition & MCF-7 Cytotoxicity

Schisandronic acid demonstrates direct PARP inhibition, evidenced by PARP cleavage and caspase-3 upregulation, yielding an IC50 of 8.06 μM against MCF-7 breast cancer cells . In comparison, the clinical PARP inhibitor olaparib exhibits an IC50 of approximately 0.6-5.0 μM across various BRCA-mutant breast cancer cell lines [1].

PARP Inhibition & MCF-7 Cytotoxicity
Class-level inference
Schisandronic acid IC50 8.06 μM
Olaparib 0.6–5.0 μM (BRCA-mutant lines)
Supports PARP pathway-response context
Distinct natural scaffold vs. clinical PARP inhibitor
PARP inhibitor breast cancer apoptosis

Anti-HCV Entry Activity: Parent vs. Derivatives

Schisandronic acid (SA) inhibits pan-genotypic HCV entry into human hepatocytes (Huh7 cells) by interfering with virion-cell membrane fusion, with derivative compounds 5h and 6 showing enhanced potency without overt cytotoxicity [1]. In direct comparison, derivative 5j and compound 6 exhibited more potent antitumor activity than parent SA and the positive control doxorubicin (DOX) against Bel7404 and SMMC7721 tumor cell lines [1].

Anti-HCV Entry Activity
Direct head-to-head
Parent SA Moderate pan-genotypic activity
Derivatives 5j/6 More potent than SA and DOX
Scaffold derivatization supports antiviral lead-optimization context
Quantified fold-difference not numerically specified
antiviral HCV entry inhibitor

Cancer Cell Cytotoxicity: Schisandra Isolates

In a comparative study of 15 compounds isolated from Schisandra chinensis, schisandronic acid (compound 11) was evaluated alongside methylgomisin O (compound 8) and angeloylgomisin O (compound 9). Methylgomisin O demonstrated the strongest activity against HeLa cells (IC50 = 1.46 μM), representing a ~5.5-fold improvement over the approximate IC50 of 8.00 μM observed for schisandronic acid and angeloylgomisin O against HL-60 cells [1].

Cancer Cell Cytotoxicity
Direct head-to-head
Schisandronic acid HL-60 ~8.00 μM; HeLa moderate
Methylgomisin O HeLa IC50 1.46 μM
Supports cell-line selectivity interpretation
Leukemia vs. cervical carcinoma selectivity context
cytotoxicity leukemia cervical carcinoma

Hepatoprotective Mechanisms: vs. Schisandrin C

Schisandronic acid exerts antioxidant effects through ROS reduction and PARP-mediated apoptosis modulation , whereas the lignan schisandrin C protects against acetaminophen-induced hepatotoxicity by reducing CYP2E1 expression, suppressing apoptosis, and activating the Nrf2 signaling pathway .

Hepatoprotective Mechanisms
Class-level inference
Schisandronic acid: ROS/PARP/caspase-3
Schisandrin C: CYP2E1/Nrf2
Mechanistic divergence requires pathway-specific selection
Incompatible for direct substitution in mechanistic studies
hepatoprotection oxidative stress Nrf2

Schisandronic Acid Application Scenarios


Breast Cancer Apoptosis & PARP Inhibition

Schisandronic acid is optimally deployed in MCF-7 breast cancer cell models to investigate PARP-mediated apoptosis and caspase-3 activation. Its IC50 of 8.06 μM enables robust dose-response studies without excessive cytotoxicity. Researchers seeking a natural product PARP inhibitor scaffold with a distinct chemotype from clinical agents (e.g., olaparib) should prioritize schisandronic acid for mechanistic studies and probe development.

Anti-HCV Entry Inhibitor Optimization

As a validated pan-genotypic HCV entry inhibitor scaffold , schisandronic acid is suitable for medicinal chemistry campaigns aimed at synthesizing derivatives with enhanced potency. Procurement of high-purity schisandronic acid (>98%) is essential for SAR studies, as minor impurities may confound antiviral activity assessments in Huh7 cell-based HCVcc infection models.

Schisandra Isolate Cytotoxicity Profiling

Schisandronic acid should be included in comparative cytotoxicity panels alongside methylgomisin O (IC50 = 1.46 μM against HeLa) and angeloylgomisin O (IC50 = 8.00 μM against HL-60) to delineate cell-line-specific activity profiles. This is particularly relevant for researchers investigating the chemotaxonomic or structure-activity relationships within Schisandraceae triterpenoids.

Oxidative Stress & ROS Scavenging Studies

Given its demonstrated ability to reduce reactive oxygen species generation , schisandronic acid is appropriate for cellular models of oxidative stress. However, researchers must note that its ROS-scavenging activity is coupled with PARP cleavage, distinguishing it from purely antioxidant Schisandra lignans such as schisandrin C, which operate via Nrf2 activation .

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
PARP inhibition scaffold
Caspase-3 and apoptosis endpoint review
HCV entry research
Pan-genotypic entry inhibitor scaffold
HCVcc infection model endpoint context
Cytotoxicity panel screening
Cell-line selectivity profile
Comparative IC50 endpoint interpretation
Oxidative stress research
ROS-scavenging pathway
Oxidative stress model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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